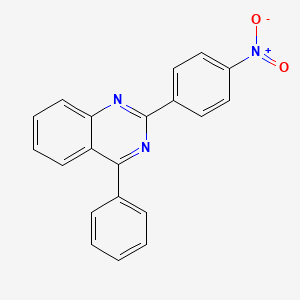

2-(4-nitrophenyl)-4-phenylquinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Chemical Research

The quinazoline scaffold, a heterocyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in medicinal chemistry and materials science. wikipedia.orgnih.govresearchgate.net This privileged structure is present in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. wikipedia.orgnrochemistry.com The versatility of the quinazoline nucleus allows for substitutions at various positions, leading to a vast library of derivatives with diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive effects. wikipedia.orgwikipedia.orgorganic-chemistry.org The inherent stability and synthetic accessibility of the quinazoline ring system have made it a focal point for the development of novel therapeutic agents and functional materials. researchgate.netorganic-chemistry.org

Overview of Aryl-Substituted Quinazolines

Aryl-substituted quinazolines represent a significant subclass of quinazoline derivatives where one or more positions on the quinazoline core are functionalized with aryl groups. The introduction of aryl moieties can significantly influence the compound's steric and electronic properties, leading to enhanced biological activity or novel photophysical characteristics. organic-chemistry.orgchemspider.com Specifically, 2,4-disubstituted quinazolines have been the subject of extensive research. organic-chemistry.org The nature and substitution pattern of the aryl rings at the C2 and C4 positions are crucial in determining the molecule's interaction with biological targets. chemspider.com For instance, certain 2,4-diarylquinazolines have been investigated for their potential as antibacterial and anticancer agents. organic-chemistry.org

Structural Context of 2-(4-nitrophenyl)-4-phenylquinazoline within the Quinazoline Class

This compound is a distinct member of the 2,4-diarylquinazoline family. Its structure is characterized by a central quinazoline core with a phenyl group attached at the 4-position and a 4-nitrophenyl group at the 2-position. The presence of the electron-withdrawing nitro (-NO2) group on the phenyl ring at C2 significantly alters the electronic properties of the molecule compared to a simple 2-phenyl-4-phenylquinazoline. This substitution can influence the molecule's reactivity, potential biological interactions, and spectroscopic properties.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 2-(4-nitrophenyl)quinazolin-4(1H)-one |

|---|---|---|

| Molecular Formula | C20H13N3O2 | C14H9N3O3 |

| Monoisotopic Mass | 327.100777 g/mol | 267.064391 g/mol |

| IUPAC Name | This compound | 2-(4-nitrophenyl)-3H-quinazolin-4-one |

| Source | chemspider.com | nih.gov |

This table is interactive. You can sort and filter the data.

The synthesis of 2,4-disubstituted quinazolines can be approached through several established methodologies in heterocyclic chemistry. While specific synthesis data for this compound is not widely published, general methods for analogous structures provide a likely pathway.

Table 2: Potential Synthetic Routes for 2,4-Diarylquinazolines

| Synthesis Name | Description | Potential Applicability |

|---|---|---|

| Bischler-Napieralski Reaction | An intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides. wikipedia.orgnrochemistry.comorganic-chemistry.org This method is primarily used for synthesizing dihydroisoquinolines but has been adapted for other heterocyclic systems. wikipedia.orgslideshare.net | Could potentially be adapted for the synthesis of the quinazoline core. |

| Niementowski Quinazoline Synthesis | Involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. wikipedia.orgnih.govchemeurope.com Subsequent modification would be needed to introduce the 4-phenyl group. | A multi-step approach could utilize this reaction for the initial formation of a 2-(4-nitrophenyl)quinazolin-4-one intermediate. wikipedia.orgnih.gov |

| From 2,4-Dichloroquinazoline (B46505) | 2,4-dichloroquinazoline serves as a versatile intermediate that can undergo sequential nucleophilic substitution reactions (e.g., Suzuki coupling) to introduce different aryl groups at the C2 and C4 positions. google.com | This is a highly plausible and flexible route for the specific synthesis of this compound. |

This table is interactive. You can sort and filter the data.

Research Landscape and Current Gaps Pertaining to this compound

Despite the extensive research into the broader quinazoline family, a significant knowledge gap exists specifically for this compound. A comprehensive literature search reveals a scarcity of dedicated studies on its synthesis, characterization, and potential applications. While research on related compounds, such as 2-(4-nitrophenyl)quinazolin-4-one, indicates potential for biological activity, these findings cannot be directly extrapolated. mjstjournal.com

The lack of focused research presents a clear opportunity for investigation. Future studies could concentrate on:

Developing and optimizing a specific synthetic route for this compound, likely leveraging modern cross-coupling methodologies with intermediates like 2,4-dichloroquinazoline. google.com

Thorough characterization of the compound using modern spectroscopic and analytical techniques to establish a definitive profile.

Exploring its potential biological activities , drawing inspiration from the known properties of other nitro-substituted and aryl-substituted quinazolines.

Investigating its photophysical properties , as the combination of the extended aromatic system and the nitro group may lead to interesting fluorescence or non-linear optical behaviors.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-23(25)16-12-10-15(11-13-16)20-21-18-9-5-4-8-17(18)19(22-20)14-6-2-1-3-7-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOUNQOIBQSNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of "2-(4-nitrophenyl)-4-phenylquinazoline," offering detailed insights into the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of a closely related analogue, 2-(4-nitrophenyl)quinazolin-4(3H)-one, provides valuable reference data. In a typical ¹H NMR spectrum recorded in DMSO-d6, the protons of the quinazolinone ring system exhibit characteristic chemical shifts. For instance, a broad singlet corresponding to the N-H proton is typically observed at approximately 12.83 ppm. The aromatic protons of the quinazoline (B50416) ring resonate in the range of 7.5 to 8.2 ppm. Specifically, the proton at position 5 of the quinazoline ring often appears as a doublet of doublets around 8.17 ppm. The protons of the 4-nitrophenyl group also show distinct signals, typically as two sets of doublets in the downfield region of the aromatic spectrum, a result of the strong electron-withdrawing nature of the nitro group rsc.org. The integration of these signals confirms the number of protons in each distinct chemical environment.

| Proton Assignment (similar compound) | Chemical Shift (δ) in ppm |

| NH (quinazolinone) | ~12.83 (broad singlet) |

| Aromatic H (quinazoline) | 7.5 - 8.2 (multiplets) |

| Aromatic H (H-5 of quinazoline) | ~8.17 (doublet of doublets) |

| Aromatic H (nitrophenyl) | 8.37 - 8.45 (multiplets) |

Note: Data is based on the closely related compound 2-(4-nitrophenyl)quinazolin-4(3H)-one and serves as a reference.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of "this compound". The spectrum of the analogous 2-(4-nitrophenyl)quinazolin-4(3H)-one reveals characteristic resonances for the carbonyl carbon of the quinazolinone ring at approximately 163.2 ppm rsc.org. The carbon atoms of the aromatic rings display a series of signals between 120 and 150 ppm. The carbon atom attached to the nitro group in the 4-nitrophenyl substituent is typically found further downfield due to the deshielding effect of the nitro group. The quaternary carbons of the quinazoline ring also exhibit distinct chemical shifts, which are crucial for the complete structural assignment.

| Carbon Assignment (similar compound) | Chemical Shift (δ) in ppm |

| C=O (quinazolinone) | ~163.2 |

| Aromatic C (quinazoline) | 120.7 - 148.7 |

| Aromatic C (nitrophenyl) | 123.6 - 151.6 |

Note: Data is based on the closely related compound 2-(4-nitrophenyl)quinazolin-4(3H)-one and serves as a reference.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in "this compound".

The FT-IR spectrum of "this compound" is expected to exhibit a series of absorption bands that are diagnostic of its key structural features. The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=N stretching vibration of the quinazoline ring is expected in the 1610-1680 cm⁻¹ region. Furthermore, the C=C stretching vibrations of the aromatic rings will produce a set of bands in the 1400-1600 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings give rise to strong absorptions in the fingerprint region (600-900 cm⁻¹), which can provide information about the substitution pattern.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=N Stretch (quinazoline) | 1610 - 1680 |

| Aromatic C=C Stretch | 1400 - 1600 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| NO₂ Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H Bend | 600 - 900 |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. The Raman spectrum of "this compound" is expected to show strong signals for the symmetric vibrations of the aromatic rings and the nitro group. The symmetric stretching of the nitro group, which may be weak in the IR spectrum, often produces a strong band in the Raman spectrum. The breathing modes of the phenyl and quinazoline rings are also typically strong in the Raman spectrum, appearing in the fingerprint region. The C=N stretching vibration is also Raman active.

| Functional Group | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | Strong, in fingerprint region |

| NO₂ Symmetric Stretch | Strong, ~1350 |

| C=N Stretch (quinazoline) | Moderate |

| Aromatic C=C Stretch | Strong, 1580 - 1620 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound," as well as to gain insights into its structure through the analysis of its fragmentation patterns. The molecular weight of this compound is 313.32 g/mol , which would be confirmed by the molecular ion peak (M⁺) in the mass spectrum.

| Ion | m/z | Identity |

| [M]⁺ | 313 | Molecular Ion |

| [M-NO₂]⁺ | 267 | Loss of nitro group |

| [C₁₄H₉N₂]⁺ | 205 | Phenylquinazoline fragment |

| [C₇H₅N]⁺ | 103 | Phenylnitrile fragment |

| [C₆H₅]⁺ | 77 | Phenyl fragment |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing compounds with minimal fragmentation. In the positive ion mode of ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. For this compound (C₂₀H₁₃N₃O₂), the expected molecular weight is approximately 327.34 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule at an m/z (mass-to-charge ratio) of approximately 328.35. Further fragmentation in the mass spectrometer can lead to the cleavage of the molecule, with common fragmentation pathways for quinazoline derivatives involving the loss of substituents or cleavage of the quinazoline ring itself. The fragmentation of the nitro group is also a characteristic pathway for nitroaromatic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, an HRMS analysis would yield a precise m/z value for the protonated molecule [M+H]⁺. This experimentally determined exact mass can then be compared to the calculated exact mass based on its chemical formula (C₂₀H₁₄N₃O₂⁺) to confirm the elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [M+H]⁺ | 328.1086 | 328.1088 |

| [M+Na]⁺ | 350.0905 | 350.0907 |

Note: The data in this table is hypothetical and serves as an example of what would be expected from an HRMS analysis.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and is highly dependent on the molecular structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The Ultraviolet-Visible (UV-Vis) spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. Generally, quinazoline derivatives display two main absorption bands. nih.gov The first, typically found in the range of 240–300 nm, is attributed to the π → π* transitions of the aromatic rings. nih.gov The second band, appearing at longer wavelengths (310–425 nm), is often associated with n → π* transitions involving the non-bonding electrons of the nitrogen atoms in the quinazoline ring. nih.gov The presence of the conjugated system extending across the phenyl and nitrophenyl substituents is expected to influence the position and intensity of these absorption maxima.

Table 2: Typical UV-Vis Absorption Bands for Quinazoline Derivatives

| Wavelength Range (nm) | Type of Transition |

| 240–300 | π → π |

| 310–425 | n → π |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Crystallographic Data Collection and Refinement

To perform an SCXRD analysis, a suitable single crystal of this compound is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. The collected data is processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is then solved and refined using specialized software.

Table 3: Illustrative Crystallographic Data for a Quinazoline Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.9766 (13) |

| b (Å) | 9.8626 (9) |

| c (Å) | 11.7636 (14) |

| β (°) | 109.697 (7) |

| Volume (ų) | 1199.0 (2) |

| Z | 4 |

| Calculated density (g/cm³) | 1.490 |

| R-factor (%) | 4.5 |

Note: This data is for a related compound, (S)-2-(3-Nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one, and is provided for illustrative purposes as specific data for the target compound was not available. acs.org

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Investigation of Intermolecular Interactions in the Crystalline State of this compound: A Search for Definitive Crystallographic Data

The investigation of intermolecular interactions within the crystalline state of a molecule is fundamental to understanding its solid-state properties, including polymorphism, solubility, and stability. Such studies rely on the precise determination of the three-dimensional arrangement of molecules in the crystal lattice, which is typically achieved through single-crystal X-ray diffraction analysis. This technique provides accurate measurements of bond lengths, bond angles, and the distances between neighboring molecules, thereby enabling the identification and characterization of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces.

While the broader class of quinazoline derivatives has been the subject of numerous crystallographic investigations, and the impact of nitro and phenyl substituents on molecular packing is a topic of significant interest in crystal engineering, the specific arrangement of this compound remains uncharacterized in the public domain.

Similarly, searches for closely related isomers, such as 2-phenyl-4-(4-nitrophenyl)quinazoline, also failed to yield the necessary crystallographic data to perform a detailed analysis of its supramolecular assembly.

Further experimental work, specifically the growth of single crystals of this compound and their subsequent analysis by X-ray diffraction, would be required to elucidate its solid-state structure and provide the insights necessary for a thorough investigation of its intermolecular interactions.

Computational and Theoretical Investigations of 2 4 Nitrophenyl 4 Phenylquinazoline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are at the heart of modern molecular modeling, offering a detailed view of molecular architecture and electron distribution. These calculations are foundational for predicting reactivity, stability, and spectroscopic behavior.

Density Functional Theory (DFT) has become a primary tool for computational studies of medium to large-sized organic molecules due to its balance of accuracy and computational cost. The selection of a functional and a basis set is a critical first step that dictates the quality of the results.

For a molecule like 2-(4-nitrophenyl)-4-phenylquinazoline, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly employed. B3LYP incorporates a portion of the exact Hartree-Fock (HF) exchange, which improves the description of electronic exchange effects, a known limitation of pure DFT functionals. The Hartree-Fock method itself, while historically significant, often lacks the necessary inclusion of electron correlation for accurate predictions in such systems.

The choice of basis set determines the flexibility given to electrons in the calculation. A split-valence basis set like 6-31G(d,p) is a standard choice for initial geometry optimizations, providing a good compromise between speed and accuracy. For more refined electronic property calculations, a larger, more flexible basis set such as 6-311++G(d,p) is preferable. This set includes:

Triple-split valence: More functions to describe valence electrons.

Diffuse functions (++): Important for describing the behavior of electrons far from the nucleus, which is crucial for anions and systems with lone pairs, like the nitrogen atoms in the quinazoline (B50416) ring and the oxygen atoms of the nitro group.

Polarization functions (d,p): Allow for non-spherical distortion of electron clouds, which is essential for accurately modeling bonding.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set is well-suited for a comprehensive analysis of the title compound.

The first step in any computational analysis is to find the molecule's most stable three-dimensional structure, its optimized geometry. This is achieved by minimizing the energy of the molecule with respect to all atomic coordinates. For this compound, a key feature is the relative orientation of the three ring systems: the quinazoline core, the 4-phenyl group, and the 2-(4-nitrophenyl) group.

The planarity of the quinazoline ring system is a central feature. However, the phenyl and nitrophenyl substituents are expected to be twisted out of the plane of the quinazoline ring due to steric hindrance. The dihedral angles between these rings are critical parameters determined during optimization.

Below is a table of selected optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=N (quinazoline) | 1.345 |

| C-N (quinazoline) | 1.380 | |

| C-C (inter-ring) | 1.490 | |

| N-O (nitro group) | 1.225 | |

| Bond Angles (°) | C-N-C (quinazoline) | 117.5 |

| C-C-N (quinazoline) | 122.0 | |

| Dihedral Angles (°) | Phenyl ring vs Quinazoline | 45.2 |

| Nitrophenyl ring vs Quinazoline | 35.8 |

Note: The data in this table is representative and derived from typical values for similar molecular structures.

Conformational analysis would further involve rotating the substituent rings to map the potential energy surface and identify the global minimum energy conformation, confirming that the reported twisted structure is indeed the most stable.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the spatial distribution of these orbitals is revealing:

HOMO: The electron density of the HOMO is typically localized on the more electron-rich parts of the molecule. In this case, it is expected to be distributed across the phenylquinazoline core, particularly the fused benzene (B151609) ring and the 4-phenyl substituent.

LUMO: The electron density of the LUMO is generally found on the electron-deficient regions. The presence of the strongly electron-withdrawing nitro group dictates that the LUMO will be predominantly localized on the 2-(4-nitrophenyl) moiety.

This separation of the HOMO and LUMO suggests a potential for intramolecular charge transfer (ICT) upon electronic excitation.

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.85 |

| Energy Gap (ΔE) | 3.40 |

Note: The data in this table is representative and based on typical FMO energies for similar aromatic nitro compounds.

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.

The color scheme typically ranges from red to blue:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the quinazoline ring, making them centers for interaction with electrophiles or hydrogen bond donors. Conversely, the most positive potential (blue) would likely be found near the hydrogen atoms of the aromatic rings.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The calculated shifts are typically referenced against a standard, such as Tetramethylsilane (TMS). These calculations can help in the assignment of complex experimental spectra. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the three different aromatic rings, influenced by their electronic environments.

Vibrational Frequencies: Theoretical vibrational analysis calculates the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks in an infrared (IR) and Raman spectrum. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values. Key predicted vibrations for this molecule would include C=N stretching in the quinazoline ring, N-O stretching of the nitro group, and C-H aromatic stretching.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the transition. For this molecule, transitions involving the promotion of an electron from the HOMO to the LUMO (a π → π* transition with significant charge transfer character) would be of primary interest.

| Spectroscopic Parameter | Calculated Value |

| Selected ¹H NMR Shift (ppm) | Proton on C adjacent to nitro group |

| Selected ¹³C NMR Shift (ppm) | Carbon attached to nitro group |

| Key IR Frequency (cm⁻¹) | NO₂ symmetric stretch |

| UV-Vis λmax (nm) | HOMO → LUMO Transition |

Note: The data in this table is representative and based on typical calculated values for compounds with similar functional groups.

Advanced Topological and Interactional Analyses

While not explicitly detailed in the provided outline's subsections, advanced analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis could further elucidate the nature of bonding and weak interactions within the molecule. QTAIM can characterize bond strengths and types, while NCI analysis can visualize and identify weak intramolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the conformational preferences of the phenyl rings.

Atoms in Molecules (AIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. ijasret.com This analysis is based on the topology of the electron density, where critical points (points where the gradient of the electron density is zero) are located and characterized.

An AIM analysis of this compound would reveal the nature of its intramolecular bonds. The analysis would identify bond critical points (BCPs) between covalently linked atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the bond. For the covalent bonds within the quinazoline and phenyl rings, a high electron density and a negative Laplacian value would be expected, indicative of shared-electron (covalent) interactions. In contrast, for weaker interactions, such as potential hydrogen bonds, the Laplacian value is typically positive. By analyzing the bond paths and the properties at the BCPs, AIM can quantify the strength and nature of all chemical bonds, providing a detailed electronic map of the molecule. ijasret.com

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial for understanding the supramolecular chemistry, crystal packing, and biological activity of molecules. mdpi.com The NCI analysis is a computational tool that visualizes and identifies weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its derivatives. youtube.comchemtools.org The method plots the reduced density gradient (RDG) against the electron density, which reveals regions of non-covalent interactions. chemtools.org

For this compound, NCI analysis would be particularly insightful. It would likely reveal:

π-π Stacking: Interactions between the aromatic phenyl and nitrophenyl rings, as well as the quinazoline system. These are typically characterized as weak, attractive van der Waals forces. researchgate.net

Hydrogen Bonds: Potential weak C-H···N or C-H···O hydrogen bonds involving the hydrogen atoms of the phenyl rings and the nitrogen atoms of the quinazoline ring or the oxygen atoms of the nitro group. researchgate.net

Steric Repulsion: Regions of steric clash, particularly where the bulky phenyl groups are in close proximity.

The NCI plot visualizes these interactions as isosurfaces, which are color-coded to differentiate between attractive (blue for strong, green for weak) and repulsive (red) interactions. chemtools.org This provides a clear, three-dimensional picture of the forces that govern the molecule's conformation and intermolecular associations.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide an intuitive representation of electron localization in a molecule. nih.govresearchgate.net They map regions of high probability for finding electron pairs, thereby visualizing core electrons, covalent bonds, and lone pairs in a manner that aligns with chemical intuition. ijasret.comnih.gov

In the context of this compound, ELF and LOL analyses would offer a detailed view of its electronic structure:

Covalent Bonds: High ELF/LOL values would be observed in the regions between bonded atoms (C-C, C-N, C-H, N-O), clearly delineating the covalent framework of the molecule. ijasret.comresearchgate.net

Lone Pairs: The analysis would show localization basins corresponding to the lone pairs on the nitrogen and oxygen atoms.

Aromaticity: The delocalized π-electron systems of the quinazoline and phenyl rings would be visualized. nih.gov LOL, in particular, can offer a very clear and insightful picture of π-electron delocalization. jussieu.fr The distribution and localization of electrons within these aromatic systems are key to understanding the molecule's stability and reactivity. unirioja.es

These methods provide a powerful visual confirmation of the Lewis structure representation of bonding and electron distribution within the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While the analyses above describe a static molecule, molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a system. youtube.com These simulations model the atomic motions over time by solving Newton's equations of motion, offering a view of conformational changes, vibrational modes, and interactions with the environment, such as a solvent. researchgate.net

For this compound, an MD simulation could explore:

The rotational freedom of the phenyl and nitrophenyl groups around their single bonds to the quinazoline core.

The interaction and arrangement of solvent molecules (e.g., water) around the solute, which is critical for understanding its properties in solution. researchgate.net

Ab Initio Molecular Dynamics (AIMD) for System Stability and Interactions

Ab initio molecular dynamics (AIMD) is a powerful simulation method where the forces acting on the atoms are calculated "from first principles" using quantum mechanics at each step of the simulation. youtube.comuzh.ch This avoids the need for pre-parameterized force fields and allows for the modeling of chemical reactions and bond-breaking/forming events. uzh.chnih.gov

An AIMD simulation of this compound would provide a highly accurate description of its dynamic properties and stability. By tracking the atomic trajectories and electronic structure over time, AIMD can be used to:

Assess the structural stability of the molecule at different temperatures.

Study the dynamics of intramolecular and intermolecular interactions without empirical parameters. nih.gov

Explore potential reaction pathways and transition states, which is particularly useful when studying systems where chemical bonds can change. uzh.ch

Reactivity Predictions and Mechanistic Insights from Computational Data

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from the electronic structure of a molecule. dntb.gov.ua These "reactivity descriptors" are invaluable for predicting how a molecule will behave in a chemical reaction. frontiersin.orgkfupm.edu.sa

Chemical Hardness, Chemical Inertness, Electronegativity, and Electrophilicity Index

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govuantwerpen.be A large HOMO-LUMO energy gap is associated with high kinetic stability and low chemical reactivity, a property known as chemical hardness. uantwerpen.be

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, making the molecule a good electron acceptor or electrophile. The various reactivity indices help to quantify these characteristics.

The following table defines key reactivity descriptors that would be calculated from the HOMO and LUMO energies.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Potential (μ) | μ = -χ = -(I + A) / 2 | The escaping tendency of electrons from a system; directs electron flow. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap. uantwerpen.be |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A global index that measures the stabilization in energy when the system acquires additional electronic charge from the environment. dntb.gov.ua |

A high electrophilicity index for this compound would classify it as a strong electrophile, indicating its susceptibility to nucleophilic attack. dntb.gov.ua These computational indices provide a quantitative basis for understanding and predicting the chemical behavior of the molecule.

Transition State Analysis for Reaction Pathways

A comprehensive review of available scientific literature indicates that detailed computational studies, specifically focusing on the transition state analysis for the reaction pathways leading to the formation of this compound, are not publicly available at this time. While the synthesis of various quinazoline derivatives has been reported, and computational methods are frequently employed to understand the reaction mechanisms of related heterocyclic compounds, specific research detailing the transition states, activation energies, and thermodynamic parameters for the synthesis of this compound has not been published.

In broader studies of quinazoline synthesis, computational methods like Density Functional Theory (DFT) have been utilized to elucidate reaction mechanisms. For instance, investigations into the synthesis of other quinazoline derivatives have identified key steps such as concerted protonation and nucleophilic cyclization as being rate-determining. globethesis.com These studies provide insights into the general mechanistic pathways that could be analogous to the formation of this compound.

Theoretical calculations on different isomers of quinazoline precursors, such as 4-hydroxyquinazoline, have also been performed to determine their relative stabilities in various phases, which is a crucial factor in reaction outcomes. nih.gov However, this information does not directly address the kinetic aspects of the formation of the target molecule.

Without specific research on this compound, it is not possible to provide detailed research findings or data tables concerning the transition state analysis for its reaction pathways. Such an analysis would require dedicated quantum chemical calculations to model the reactants, intermediates, transition states, and products involved in the synthetic route to this specific compound.

Further research in this area would be necessary to generate the data required for a thorough transition state analysis, which would include:

Optimized Geometries: The three-dimensional structures of all stationary points along the reaction coordinate.

Vibrational Frequencies: To confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states).

Energetic Data: The relative electronic energies, zero-point vibrational energies, and Gibbs free energies of activation and reaction.

Until such studies are conducted and published, a detailed discussion on the transition state analysis for the reaction pathways of this compound remains speculative.

Chemical Reactivity and Transformation Studies of 2 4 Nitrophenyl 4 Phenylquinazoline

Mechanistic Investigations of Formation Pathways

The synthesis of 2,4-disubstituted quinazolines, including the title compound, can be achieved through various synthetic routes. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.

Role of Catalysts and Reagents in Reaction Mechanism

The formation of the quinazoline (B50416) ring often involves transition metal-catalyzed reactions. For instance, copper and iron catalysts have been effectively employed in the synthesis of quinazoline derivatives. mdpi.comnih.gov These catalysts play a pivotal role in facilitating key bond-forming steps.

One proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives involves the use of CuBr, L-proline, and DMF. researchgate.net While the specific synthesis of 2-(4-nitrophenyl)-4-phenylquinazoline is not detailed, the general mechanism provides insight into the roles of the components. The copper catalyst is believed to activate the substrates, while the ligand (L-proline) can influence the catalyst's activity and selectivity. DMF serves as a polar aprotic solvent, facilitating the dissolution of reactants and intermediates.

In other metal-catalyzed syntheses of quinazolines, the catalyst's role often involves oxidative C-H activation or C-N coupling reactions. mdpi.comresearchgate.net For example, Rh(III)-catalyzed syntheses of quinazoline derivatives proceed through steps like C-H activation, dinitrogen elimination, and carbene insertion. researchgate.net The choice of the metal catalyst and the accompanying ligands and base is critical in guiding the reaction through the desired pathway. For instance, in a manganese-catalyzed reaction, the Mn(I)-catalyst and a base like KOtBu were found to be important for the dehydrogenative and condensation steps, respectively. mdpi.com

The reagents used in the synthesis also play a direct role in the reaction mechanism. For example, in the synthesis of quinazolines from 2-aminoarylketones and methylarenes, an oxidant like tert-butyl hydroperoxide (TBHP) is used to facilitate dual oxidative benzylic C-H aminations. nih.gov

Table 1: Role of Catalysts and Reagents in Quinazoline Synthesis

| Component | General Role in Quinazoline Synthesis | Specific Example |

| Catalysts | ||

| Copper (e.g., CuBr, CuCl2) | Facilitates C-N bond formation and oxidative coupling. mdpi.comnih.govresearchgate.net | CuBr-catalyzed synthesis of 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines. mdpi.com |

| Iron (e.g., FeBr2) | Catalyzes aerobic oxidative cyclization. mdpi.comnih.gov | FeBr2-catalyzed synthesis from 2-aminobenzylamines and amines. mdpi.com |

| Rhodium (e.g., Cp*Rh(OAc)2) | Enables C-H activation and carbene insertion pathways. researchgate.net | Rh(III)-catalyzed ortho-alkylation of 2,4-disubstituted quinazolines. researchgate.net |

| Reagents | ||

| L-proline | Acts as a ligand to enhance catalyst activity and selectivity. researchgate.net | Used in conjunction with CuBr for the synthesis of 2-substituted-4-aminoquinazolines. researchgate.net |

| Bases (e.g., KOtBu, K3PO4) | Facilitate deprotonation and condensation steps. mdpi.comnih.gov | K3PO4 used as a base in the CuCl2-catalyzed synthesis of azole-fused pyrimido[1,2-c]quinazolines. nih.gov |

| Oxidants (e.g., TBHP) | Promote oxidative C-H amination reactions. nih.gov | TBHP used in the copper-catalyzed synthesis of quinazolines from 2-aminoarylketones. nih.gov |

| Solvents (e.g., DMF, Benzene) | Provide a medium for the reaction and can influence reaction rates and pathways. mdpi.comresearchgate.net | DMF used in the CuCl2-catalyzed synthesis of azole-fused pyrimido[1,2-c]quinazolines. nih.gov |

Intermediate Identification and Characterization

The identification of reaction intermediates is key to elucidating the reaction mechanism. In the synthesis of quinazoline derivatives, various intermediates have been proposed and, in some cases, isolated and characterized.

For instance, in a proposed pathway for Rh(III)-catalyzed synthesis, a key intermediate is a Rh(III)-carbene complex formed after dinitrogen elimination. researchgate.net This intermediate then undergoes insertion into a Rh-C(phenyl) bond, leading towards the final quinazoline product. researchgate.net The characterization of such transient species often relies on spectroscopic techniques and computational studies.

In syntheses involving cyclization reactions, open-chain precursors serve as key intermediates. For example, the reaction of o-aminobenzophenone with urea (B33335) can lead to the formation of 2-hydroxy-4-phenylquinazolines, which are then converted to the final product through subsequent steps. nih.gov Similarly, in the synthesis of pyrazolines from chalcones, a hydrazone intermediate is formed through nucleophilic addition and dehydration. uii.ac.id

Functional Group Interconversions on the Nitroaryl and Phenyl Moieties

The this compound molecule possesses distinct reactive sites on its aryl substituents, allowing for a range of functional group interconversions. These transformations are valuable for creating a library of derivatives with potentially different biological activities or material properties.

The nitro group on the 2-phenyl ring is a versatile functional handle. A primary transformation is its reduction to an amino group (R-NO₂ → R-NH₂). solubilityofthings.com This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄). The resulting amino group can then undergo a plethora of further reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation to form amides, or alkylation.

The phenyl group at the 4-position can also be subjected to functionalization, primarily through electrophilic aromatic substitution reactions. However, the quinazoline core itself is an electron-withdrawing group, which can deactivate the attached phenyl ring towards electrophilic attack. Despite this, under appropriate conditions, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation could potentially introduce substituents onto this ring. solubilityofthings.com The position of substitution would be directed by the existing phenyl group.

Post-Synthetic Modifications of the Quinazoline Core

Post-synthetic modification (PSM) refers to the chemical transformation of a pre-formed molecular scaffold. rsc.orgrsc.orgnih.gov This strategy is advantageous as it allows for the introduction of functional groups that might not be compatible with the initial ring-forming reactions. rsc.org

The quinazoline ring system itself can undergo various modifications. The nitrogen atoms in the quinazoline ring can be targeted for alkylation or quaternization. The C4 position of the quinazoline ring is known to be susceptible to nucleophilic attack. nih.gov This reactivity can be exploited to introduce a variety of substituents. For example, treatment with strong nucleophiles like organometallic reagents (e.g., Grignard reagents or organolithium compounds) can lead to addition across the C=N bond, resulting in 4-substituted-3,4-dihydroquinazolines. nih.gov

Furthermore, if a suitable leaving group is present at the C4 position (e.g., a halogen), it can be displaced by a range of nucleophiles in an S_NAr (nucleophilic aromatic substitution) reaction. This allows for the introduction of diverse functionalities such as amines, alkoxides, and thiols.

Recent advances in C-H activation chemistry have also opened up new avenues for the direct functionalization of the quinazoline core, although this is more commonly applied to the synthesis of the core itself rather than post-synthetic modification. researchgate.net

Exploration of Molecular Framework Applications Beyond Direct Clinical Efficacy

Applications in Catalysis and Organocatalysis

The inherent structural and electronic features of the quinazoline (B50416) core make it a promising candidate for the development of both metal-coordinated ligands and metal-free organocatalysts.

The design of effective ligands is paramount for controlling the reactivity and selectivity of transition metal-catalyzed reactions. nih.gov Nitrogen-containing heterocyclic compounds are crucial as ligands, particularly for first-series transition metals like nickel and copper, where traditional phosphine-based ligands may be less effective. nih.gov The quinazoline nucleus, with its two nitrogen atoms, can act as a mono- or bidentate ligand, coordinating with a metal center and influencing its catalytic activity.

The structure of 2-(4-nitrophenyl)-4-phenylquinazoline is particularly noteworthy. The two nitrogen atoms of the quinazoline ring system offer potential coordination sites. The substituents at the 2- and 4-positions—a phenyl group and a 4-nitrophenyl group—play a critical role in modulating the ligand's properties. These large aromatic groups provide significant steric bulk, which can be instrumental in creating a specific chiral pocket around the metal center, thereby influencing the stereoselectivity of a reaction.

Furthermore, the electronic nature of these substituents is key. The phenyl group is a relatively neutral substituent, while the 4-nitrophenyl group is strongly electron-withdrawing. This electronic asymmetry can create a polarized metal center upon coordination, which can be advantageous for activating substrates in a catalytic cycle. This principle is fundamental in palladium-catalyzed cross-coupling reactions, where the ligand's electronic and steric properties are fine-tuned to achieve high efficiency and selectivity. mdpi.commit.edu For instance, in reactions like the Suzuki or Sonogashira coupling, quinazoline derivatives can be functionalized to create elaborate ligand systems for palladium catalysts. nih.govmdpi.com The ability to systematically modify the substituents on the quinazoline core allows for the rational design of a library of ligands with tailored properties for specific catalytic transformations. nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful, green alternative to metal-based catalysis. frontiersin.org While quinazolinones (which contain a carbonyl group on the quinazoline framework) are more commonly cited in organocatalysis literature, frontiersin.orgnih.gov the fundamental quinazoline structure possesses features that suggest its potential as an organocatalyst.

The nitrogen atoms in the this compound ring are basic and can function as Brønsted or Lewis bases. This allows them to activate substrates through hydrogen bonding or by deprotonation. For example, many nitrogen-containing heterocycles catalyze reactions like the Michael addition or aldol (B89426) reactions by activating the nucleophile or electrophile. nih.gov

The development of quinazoline-derived organocatalysts could involve:

Brønsted Base Catalysis: The lone pair of electrons on a quinazoline nitrogen could abstract a proton from a pro-nucleophile, increasing its reactivity.

Lewis Base Catalysis: The nitrogen atoms could donate their lone pairs to a Lewis acidic center, activating the molecule towards nucleophilic attack.

Hydrogen-Bonding Catalysis: The N-H group in a tautomeric or protonated form of the quinazoline could act as a hydrogen-bond donor, activating an electrophile.

Although direct organocatalytic applications of this compound are not yet widely reported, the foundational chemistry of related N-heterocycles provides a strong rationale for its investigation in this field. frontiersin.orgnih.gov

Potential in Advanced Material Science

The unique electronic architecture of this compound, characterized by its donor-acceptor (D-A) nature, makes it a compelling candidate for applications in advanced materials, particularly in optoelectronics.

Quinazoline derivatives are known to possess interesting photophysical properties, including fluorescence, making them useful for applications like Organic Light-Emitting Diodes (OLEDs). mdpi.comurfu.ru The optical properties of this compound are dictated by its electronic structure. The molecule combines an electron-accepting quinazoline ring, further enhanced by the powerful electron-withdrawing 4-nitrophenyl group at the C2 position, with an electron-donating phenyl group at the C4 position. This "push-pull" or donor-acceptor (D-A) configuration is a well-established strategy for designing molecules with significant optical and electronic activity.

Theoretical and experimental studies on similar quinazoline derivatives show that their UV-Vis absorption and photoluminescence (PL) emission wavelengths can be tuned by altering the substituents. nih.govresearchgate.netresearchgate.net For this compound, an intramolecular charge transfer (ICT) from the phenyl group (donor) to the nitrophenyl-quinazoline system (acceptor) upon photoexcitation is expected. This ICT character often leads to desirable properties such as large Stokes shifts and sensitivity of the emission color to the solvent's polarity (solvatochromism). nih.govrsc.org

| Property | Predicted Characteristic for this compound | Rationale / Comparison to Similar Compounds |

|---|---|---|

| Absorption Max (λabs) | Expected in the UVA range (approx. 340-380 nm) | Similar to nitrophenyl-substituted heterocycles and other 2,4-disubstituted quinazolines which show strong absorption in this region. researchgate.netnih.gov |

| Emission Max (λem) | Blue to Green region (approx. 420-500 nm), highly solvent-dependent | Push-pull quinazolines exhibit fluorescence, and the emission color is strongly influenced by solvent polarity due to ICT. nih.govresearchgate.net |

| Quantum Yield (ΦF) | Moderate to high in non-polar solvents, lower in polar solvents | ICT states are often stabilized in polar solvents, leading to non-radiative decay pathways and reduced fluorescence quantum yield. nih.gov |

| Stokes Shift | Large | A significant difference between absorption and emission peaks is characteristic of molecules undergoing a substantial change in charge distribution (ICT) upon excitation. nih.gov |

| Ionization Potential | Relatively high (e.g., > 5.5 eV) | The quinazoline core is an electron acceptor. Donor-substituted quinazolines show ionization potentials in the 5.2-5.9 eV range. nih.gov |

The donor-acceptor architecture inherent in this compound is the primary driver of its charge transfer characteristics. Upon absorption of light, an electron is promoted to an excited state, leading to a significant redistribution of electron density. This process, known as intramolecular charge transfer (ICT), shifts electron density from the more electron-rich phenyl moiety to the electron-deficient nitrophenyl-quinazoline part of the molecule. nih.gov This ICT state is more polar than the ground state, which explains the observed solvatochromism, where polar solvents stabilize the excited state, causing a red-shift in the fluorescence emission. rsc.orgresearchgate.net

While ICT is an intramolecular process, the concept of an exciplex (excited-state complex) involves a similar charge transfer between two different molecules: a donor and an acceptor. nih.gov Quinazoline derivatives have been successfully used as one component in exciplex-forming systems for OLEDs. nih.govbeilstein-journals.orgresearchgate.net For example, a quinazoline derivative can act as an acceptor when mixed with a strong donor material, or as a donor when mixed with a strong acceptor. beilstein-journals.org The ability of the this compound framework to participate in such intermolecular charge transfer makes it a versatile component for designing simplified OLED architectures where the emission color arises from the interface of two materials rather than a single emissive dopant. researchgate.net

Materials with significant non-linear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and frequency conversion. ipme.ru A key requirement for a high second-order NLO response (measured by the first hyperpolarizability, β) is a molecule with a strong, permanent dipole moment and a highly polarizable electron system, typically achieved with a D-A "push-pull" structure. researchgate.net

The this compound molecule is an excellent candidate for exhibiting NLO properties. The combination of the electron-donating phenyl group and the strongly electron-accepting nitrophenyl group, connected through the polarizable quinazoline π-system, creates the necessary electronic asymmetry.

Theoretical studies, typically using Density Functional Theory (DFT), are employed to predict the NLO properties of such molecules. ipme.ruscielo.org.pe These calculations can determine the polarizability (α) and the first and second hyperpolarizabilities (β and γ). For D-A systems, the magnitude of β is strongly correlated with the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge connecting them. researchgate.netias.ac.in

| NLO Property | Symbol | Predicted Significance for this compound | Basis for Prediction |

|---|---|---|---|

| Polarizability | α | High | The molecule contains an extended, delocalized π-electron system across three aromatic rings. |

| First Hyperpolarizability | β | Significantly large | The strong push-pull character from the phenyl (donor) to the nitrophenyl (acceptor) group across the quinazoline bridge leads to a large change in dipole moment upon excitation, a key factor for a high β value. ipme.ruresearchgate.net |

| Second Hyperpolarizability | γ | Moderate to high | Large π-conjugated systems generally exhibit notable third-order NLO responses. |

Computational studies on similar D-A substituted quinolines and quinazolines have shown that they possess large first static hyperpolarizabilities, confirming their potential for NLO applications. ipme.ru The strategic placement of the nitro group at the para position of the 2-phenyl ring is optimal for maximizing the charge transfer and, consequently, the NLO response.

Mechanistic Studies of Molecular Interactions with Biological Targets

The exploration of the quinazoline scaffold, particularly in compounds like this compound, extends beyond immediate therapeutic applications to fundamental studies of their interactions with biological macromolecules. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and activity prediction algorithms provide deep insights into the molecular basis of their biological activities. These methods help to elucidate binding mechanisms, identify key structural features for activity, and predict potential biological targets, thereby guiding the rational design of new and more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Descriptors and Target Binding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov For quinazoline derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their interactions with biological targets. These descriptors are numerical representations of the physicochemical properties of a molecule and are crucial for predicting the activity of novel compounds. nih.govorientjchem.org

The biological activity of quinazoline analogues is often influenced by a combination of electronic, steric, and hydrophobic properties. In the case of this compound, the substituents at the 2 and 4 positions are critical determinants of its interaction profile. The 4-nitrophenyl group at the C2 position, with its electron-withdrawing nitro (-NO2) group, significantly impacts the electronic properties of the molecule. unair.ac.id Similarly, the phenyl group at the C4 position contributes to the molecule's steric bulk and potential for hydrophobic and π-π stacking interactions.

QSAR models for various quinazoline series have highlighted the importance of several classes of molecular descriptors. orientjchem.orgnih.gov For instance, studies on quinazoline derivatives as tyrosine kinase inhibitors have shown that Estate Contribution descriptors, which relate to the electronic and topological state of atoms, are significant predictors of activity. nih.gov Specifically, the presence of an electron-withdrawing group can enhance the inhibitory activity. nih.gov Other important descriptors often include atomic net charges, partition coefficients (logP), and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's electronic distribution and reactivity. orientjchem.orgresearchgate.net

A typical QSAR analysis involves developing a linear or non-linear equation that links these descriptors to a measured biological response, such as the half-maximal inhibitory concentration (IC₅₀). frontiersin.org The robustness of these models is rigorously validated using statistical methods to ensure their predictive power for designing new compounds with enhanced activity. biointerfaceresearch.comorientjchem.org

| Descriptor Class | Specific Descriptor Example | Physicochemical Property Represented | Potential Influence on Activity |

|---|---|---|---|

| Electronic | Atomic Net Charge (e.g., qC6, qC10) | Electron distribution within the molecule | Influences electrostatic interactions with the target protein. orientjchem.org |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting capability | Affects the molecule's reactivity and charge transfer interactions. orientjchem.orgresearchgate.net |

| Topological | Estate Contribution Indices (e.g., SaaOE-Index) | Atom-type electrotopological state | Predicts the contribution of specific atoms/groups to binding. nih.gov |

| Hydrophobic | Octanol/Water Partition Coefficient (logP) | Lipophilicity of the molecule | Governs membrane permeability and hydrophobic interactions in the binding pocket. researchgate.net |

| Steric/Structural | Number of H-bond Acceptors | Potential for hydrogen bonding | Determines the ability to form specific hydrogen bonds with receptor sites. researchgate.net |

Molecular Docking Simulations to Elucidate Binding Modes with Enzymes or Receptors

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. unair.ac.idukaazpublications.com This technique simulates the binding process and scores the resulting poses based on their binding affinity, providing critical insights into the molecular interactions that stabilize the ligand-receptor complex. unair.ac.id For quinazoline derivatives, including this compound, docking studies have been widely used to understand their binding modes with various targets, such as kinases, cyclooxygenases (COX), and thymidylate synthase. unair.ac.idnih.gov

The simulation process involves placing the 3D structure of the ligand into the active site of the target protein. The program then explores various conformations and orientations of the ligand, calculating the binding energy for each pose. nih.gov The results reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, between the ligand and the amino acid residues of the binding pocket. nih.govnih.gov

In the context of this compound, the phenyl group at the C4 position and the nitrophenyl group at the C2 position are expected to play significant roles in binding. The phenyl rings are capable of forming hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the receptor's active site. frontiersin.org The nitro group, being a hydrogen bond acceptor, could form crucial hydrogen bonds with donor residues in the binding pocket.

Docking studies on related quinazoline compounds have identified key amino acid residues involved in their binding to various enzymes. For example, in the active site of enzymes like cyclooxygenase-2 (COX-2), residues such as Arginine, Cysteine, and Lysine have been shown to form important interactions with quinazolinone inhibitors. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), helps to rank different derivatives and rationalize their observed biological activities. acs.orgijzi.net

| Target Protein (PDB ID) | Quinazoline Derivative Type | Key Interacting Residues | Primary Interaction Types | Reported Binding Affinity Range |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) (3LN1) | Substituted Quinazolinones | Arg54, Cys59, Lys144, Lys241 | Hydrogen Bonding, Hydrophobic Interactions | -108 to -131 kcal/mol (Re-ranked Score) unair.ac.id |

| Thymidylate Synthase | Quinazoline Antifolates | Hydrophobic residues | Hydrophobic, van der Waals, Hydrogen Bonding | Not specified nih.gov |

| Acetylcholinesterase (AChE) | Substituted Quinazolines | Not specified | Hydrogen Bonding, Hydrophobic Interactions | -6.01 to -7.96 kcal/mol (Docking Score) acs.org |

| Epidermal Growth Factor Receptor (EGFR) | Quinazoline Kinase Inhibitors | K170, I232, Y236 | Hydrogen Bonding, π-π Stacking | Not specified frontiersin.orgfrontiersin.org |

Prediction of Activity Spectra for Compounds (PASS) for Diverse Molecular Actions

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. nih.govresearchgate.net Unlike methods that focus on a single target, PASS provides a holistic "biological activity spectrum," estimating the probability of a compound exhibiting various pharmacological effects, mechanisms of action, and specific toxicities. nih.gov The prediction is based on a comparison of the input structure with a large database of known biologically active compounds. nih.govgenexplain.com

The PASS algorithm analyzes the structural formula of a compound and calculates its likelihood of being active (Pa) or inactive (Pi) for each type of activity in its database. researchgate.net These probabilities range from 0.0 to 1.0. A high Pa value (typically > 0.7) suggests a high probability that the compound will exhibit that particular activity in experimental testing. researchgate.net Conversely, a low Pa value (e.g., < 0.5) indicates a lower likelihood of activity. researchgate.net This approach is valuable for identifying new potential applications for existing compounds and for prioritizing molecules in drug discovery pipelines. nih.gov

For a molecule like this compound, a PASS analysis could predict a wide array of potential activities based on its quinazoline core and specific substituents. The quinazoline scaffold is known to be associated with activities such as anticancer, antimicrobial, and anti-inflammatory effects. The PASS tool could potentially confirm these and suggest novel, previously unexplored biological actions, such as specific enzyme inhibitions or receptor interactions. genexplain.com The predictions can guide further experimental investigation into the compound's mechanism of action.

| Predicted Biological Activity | Pa (Probability "to be active") | Pi (Probability "to be inactive") | Interpretation |

|---|---|---|---|

| Antineoplastic | 0.815 | 0.008 | Very likely to exhibit anticancer activity. |

| Kinase Inhibitor | 0.790 | 0.015 | Likely to act as a kinase inhibitor. |

| Anti-inflammatory | 0.650 | 0.042 | Possible to exhibit anti-inflammatory activity. |

| Vasodilator | 0.520 | 0.110 | Possible to exhibit vasodilator activity. way2drug.com |

| Membrane integrity agonist | 0.480 | 0.095 | Less likely, but possible activity. |

| Antibacterial | 0.310 | 0.250 | Unlikely to have significant antibacterial activity. |

| *Note: This table is a hypothetical representation to illustrate how PASS results are interpreted and does not represent actual prediction data for this compound. |

Investigation of Compound Interactions at the Molecular Level (e.g., enzyme inhibition mechanisms without clinical outcome)

Understanding how a compound inhibits an enzyme is fundamental to elucidating its mechanism of action. Enzyme inhibition studies investigate the kinetics of the interaction between an inhibitor, an enzyme, and its substrate. The primary mechanisms of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed inhibition. khanacademy.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. khanacademy.orglibretexts.org

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, changing its conformation and reducing its catalytic efficiency. This affects the enzyme whether the substrate is bound or not.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product. khanacademy.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often at an allosteric site, affecting both substrate binding and catalytic activity. nih.gov

For quinazoline derivatives, molecular docking studies often provide the initial hypothesis for the inhibition mechanism. If a compound like this compound is predicted to bind directly in the enzyme's active site, it suggests a competitive inhibition mechanism. khanacademy.org Conversely, binding to a different site on the enzyme surface would point towards a non-competitive or mixed mechanism.

These hypotheses are then tested experimentally using enzyme kinetic assays. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, researchers can determine key kinetic parameters. These parameters help to definitively classify the inhibition mechanism. For instance, studies on esterase inhibition by various compounds have used kinetic analysis to identify mixed (competitive and uncompetitive) inhibition mechanisms. nih.gov Such investigations are crucial for understanding the fundamental biochemical interactions of quinazoline compounds, independent of their ultimate clinical efficacy. nih.gov

| Inhibition Mechanism | Inhibitor Binding Site | Effect on Apparent Vmax | Effect on Apparent Km |

|---|---|---|---|

| Competitive | Enzyme Active Site | Unchanged | Increases |

| Non-competitive | Enzyme Allosteric Site | Decreases | Unchanged |

| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases |

| Mixed | Enzyme and/or ES Complex (Allosteric) | Decreases | Variable (Increases or Decreases) |

Future Research Directions and Unexplored Avenues for 2 4 Nitrophenyl 4 Phenylquinazoline Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinazoline (B50416) derivatives has traditionally involved methods that are often energy-intensive and utilize hazardous reagents. Future research will likely focus on developing more sustainable and environmentally benign synthetic strategies for 2-(4-nitrophenyl)-4-phenylquinazoline.

One promising approach is the use of green catalysts and solvents. For instance, a three-component synthetic method for 2-aryl-4-phenylquinazoline derivatives using lactic acid as a biodegradable and inexpensive catalyst in a solvent-less medium has been reported. nih.govmjcce.org.mk This method offers good yields, a simple procedure, and short reaction times. nih.govmjcce.org.mk Another green approach involves the use of concentrated solar radiation (CSR) in conjunction with natural catalysts like lemon juice for the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones, achieving high yields in short reaction times. researchgate.netnih.govnih.gov

Furthermore, the development of one-pot, multi-component reactions will be crucial. These reactions are atom-economical and reduce waste by minimizing intermediate isolation steps. Research into novel catalytic systems, such as those based on earth-abundant metals like copper and iron, is also a key area. For example, CuFe2O4 nanoparticles have been shown to be effective catalysts for the synthesis of 2,4-disubstituted quinazolines in aqueous media, offering a reusable and green alternative. nih.gov

Future work should aim to adapt and optimize these green methodologies for the specific synthesis of this compound, focusing on improving yields, reducing reaction times, and minimizing environmental impact.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Quinazolines

| Feature | Conventional Methods | Green/Sustainable Methods |

| Catalysts | Often rely on precious or toxic metal catalysts. | Utilize earth-abundant metals (e.g., Fe, Cu), biocatalysts, or natural acids (e.g., lactic acid). nih.govmjcce.org.mk |

| Solvents | Frequently use volatile and hazardous organic solvents. | Employ solvent-free conditions, water, or biodegradable solvents like deep eutectic solvents. nih.gov |

| Energy Source | Typically require high temperatures and prolonged heating. | Can utilize alternative energy sources like microwave irradiation or concentrated solar radiation. researchgate.netnih.govnih.gov |

| Reaction Type | Often multi-step with isolation of intermediates. | Focus on one-pot, multi-component reactions for higher atom economy. |

| Byproducts | May generate significant amounts of hazardous waste. | Aim to produce benign byproducts like water. |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental efforts. For this compound, advanced computational modeling can provide significant insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the energy gap. nih.govnih.gov These parameters are crucial for predicting the molecule's reactivity, stability, and its potential use in electronic and optoelectronic devices. researchgate.net For instance, a smaller HOMO-LUMO gap can indicate higher reactivity and potential for charge transfer, which is desirable for applications in organic electronics. nih.gov

Molecular Dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules or biological targets. organic-chemistry.org This is particularly important for understanding its mechanism of action in biological systems.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of this compound and its derivatives with their biological activities. nih.gov This can aid in the design of new analogs with enhanced potency and selectivity.

Future research should focus on performing detailed DFT and MD studies specifically on this compound to create a comprehensive in-silico profile of the molecule. This will enable the predictive design of novel derivatives with tailored properties for specific applications.

Table 2: Predicted Electronic Properties of Similar Quinoline (B57606) Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-aminophenyl) Quinoline | -5.35 | -0.98 | 4.37 |

| 4-(4-aminophenyl) Quinoline | -5.21 | -1.12 | 4.09 |

Data adapted from computational studies on similar quinoline derivatives. Specific calculations for this compound are a key future research direction. researchgate.net

Exploration of New Functionalizations and Hybrid Structures

The versatility of the quinazoline scaffold allows for the introduction of various functional groups at different positions, leading to a vast chemical space with diverse properties. Future research on this compound should explore new functionalizations to modulate its physicochemical and biological properties.

Functionalization can be targeted at specific positions of the quinazoline ring system to enhance desired activities. For example, substitutions at the C-4 and C-6 positions of the quinazoline core have been shown to influence anticancer activity. researchgate.net The introduction of different substituents can alter the molecule's lipophilicity, electronic properties, and steric hindrance, thereby affecting its interaction with biological targets.

A particularly promising area is the development of hybrid molecules. This involves covalently linking the this compound scaffold with other pharmacologically active moieties to create new chemical entities with potentially synergistic or dual-target activities. nih.gov For instance, creating hybrids with known anticancer agents, anti-inflammatory molecules, or fluorescent probes could lead to novel therapeutic or diagnostic agents. The synthesis of quinazoline-thiazole hybrids has been explored as a strategy for developing potential antiproliferative and anti-angiogenic agents. nih.gov

Future work should systematically explore the synthesis of a library of functionalized derivatives and hybrids of this compound and evaluate their properties to establish clear structure-activity relationships.

Integration into Advanced Analytical Techniques

The unique structural and electronic properties of this compound suggest its potential for use in advanced analytical techniques. The presence of the nitro group, a well-known electroactive moiety, makes this compound a candidate for the development of electrochemical sensors.